(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate
Description
(E)-4-(2-(Pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate is a structurally complex aromatic ester featuring a pyridinyl-vinyl backbone conjugated to a 3-methoxybenzoate moiety. The compound is synthesized via a multi-step pathway, as described in . The precursor, trans-4[-(2-(pyridin-2-yl)vinyl)]benzaldehyde (I), is oxidized to form trans-(E)-4-(2-(pyridin-2-yl)vinyl)benzoic acid (III), which is subsequently esterified with 3-methoxyphenol to yield the final product . This compound is of interest in medicinal chemistry and materials science due to its extended π-conjugation system, which may influence electronic properties and biological activity.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-24-20-7-4-5-17(15-20)21(23)25-19-12-9-16(10-13-19)8-11-18-6-2-3-14-22-18/h2-15H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMILPFNIZQYDI-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate typically involves the reaction of 4-(2-(pyridin-2-yl)vinyl)phenol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Epoxide or diol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, while the vinyl group can participate in conjugation with other aromatic systems, enhancing its binding affinity. The methoxybenzoate moiety can interact with hydrophobic pockets in proteins, contributing to its overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key differences in substituents, stereochemistry, and functional groups are highlighted.
Pyridinyl-Vinyl Derivatives
Key Observations :
- Pyridine Substitution : The position of the pyridine nitrogen (2- vs. 4-) significantly alters electronic properties. Pyridin-2-yl derivatives exhibit stronger intramolecular charge transfer due to proximal conjugation with the vinyl group .
Methoxy-Substituted Aromatic Esters
Key Observations :
- Ionic vs. Neutral Groups : Sulphonated derivatives () exhibit higher aqueous solubility, making them suitable for pharmaceutical formulations, whereas neutral esters (target compound) are better suited for hydrophobic applications .
Pharmacologically Relevant Analogues
Several compounds in share structural motifs with the target molecule, though they diverge in core scaffolds:
Research Findings and Data Gaps
- Synthetic Feasibility : The target compound’s synthesis is well-documented, but scalability remains unaddressed in the literature .
- Biological Data: No direct activity data are provided in the evidence. Comparative studies with sulphonated () or fluorinated () analogues suggest that structural modifications could enhance target engagement.
- Stability : The 3-methoxybenzoate ester may confer greater hydrolytic stability than 4-methoxy derivatives, as inferred from steric and electronic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
